molecular formula C7H2Cl2F4S B14040772 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

Katalognummer: B14040772
Molekulargewicht: 265.05 g/mol
InChI-Schlüssel: WLUVEUUUNFRGSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile compound for various chemical reactions and applications .

Eigenschaften

Molekularformel

C7H2Cl2F4S

Molekulargewicht

265.05 g/mol

IUPAC-Name

1,3-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H

InChI-Schlüssel

WLUVEUUUNFRGSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1SC(F)(F)F)Cl)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.